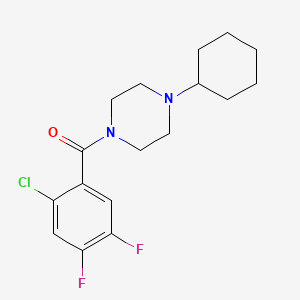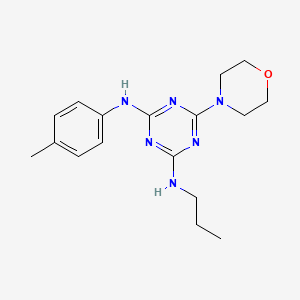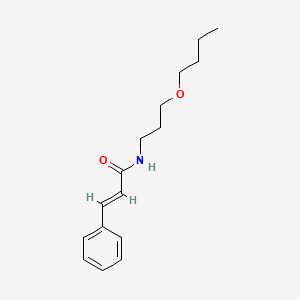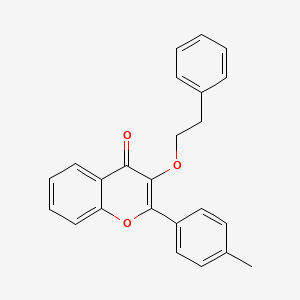![molecular formula C19H20N4O4S B4852638 2-nitro-N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4852638.png)
2-nitro-N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)benzamide
Overview
Description
2-nitro-N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)benzamide, also known as N-(3-(pentanoylamino)phenyl)-2-nitrobenzothioamide (PNB), is a chemical compound that has been widely used in scientific research. PNB is a potent inhibitor of protein disulfide isomerase (PDI), an enzyme that plays a crucial role in protein folding and quality control in the endoplasmic reticulum (ER).
Scientific Research Applications
PNB has been widely used as a tool compound to study the role of PDI in various biological processes. PDI is involved in the folding and maturation of many secreted and membrane-bound proteins, including immunoglobulins, enzymes, and receptors. PDI also plays a critical role in the ER stress response, which is activated when the protein folding capacity of the ER is overwhelmed. PNB has been used to investigate the role of PDI in cancer, neurodegenerative diseases, and viral infections.
Mechanism of Action
PNB inhibits the enzymatic activity of PDI by covalently modifying its active site cysteine residues. PDI has two catalytic domains, a and a', each containing a CXXC motif (where X is any amino acid). PNB reacts with the thiol groups of the cysteine residues in the CXXC motifs, leading to the formation of a disulfide bond between PNB and PDI. This covalent modification irreversibly inactivates PDI, leading to the accumulation of misfolded proteins in the ER and the activation of the ER stress response.
Biochemical and Physiological Effects:
PNB has been shown to induce ER stress and apoptosis in cancer cells, making it a potential anticancer agent. PNB has also been shown to protect neurons from oxidative stress and reduce the accumulation of misfolded proteins in models of neurodegenerative diseases such as Alzheimer's and Parkinson's. PNB has been used to study the role of PDI in the replication of various viruses, including hepatitis C virus, dengue virus, and Zika virus.
Advantages and Limitations for Lab Experiments
PNB is a potent and specific inhibitor of PDI, making it a valuable tool compound for studying the role of PDI in various biological processes. However, PNB has some limitations in lab experiments. PNB irreversibly inactivates PDI, which can lead to off-target effects and the accumulation of misfolded proteins. PNB also has poor solubility in water, which can limit its use in certain experimental systems.
Future Directions
There are several future directions for research on PNB. One area of interest is the development of more potent and selective PDI inhibitors that can be used as potential therapeutics for cancer and neurodegenerative diseases. Another area of interest is the identification of PDI substrates and client proteins, which can provide insights into the biological functions of PDI. Finally, the role of PDI in viral infections is an area of active research, and PNB can be used to investigate the potential of PDI inhibitors as antiviral agents.
properties
IUPAC Name |
2-nitro-N-[[3-(pentanoylamino)phenyl]carbamothioyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4S/c1-2-3-11-17(24)20-13-7-6-8-14(12-13)21-19(28)22-18(25)15-9-4-5-10-16(15)23(26)27/h4-10,12H,2-3,11H2,1H3,(H,20,24)(H2,21,22,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPIAVRMBUFGREZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC(=CC=C1)NC(=S)NC(=O)C2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-nitro-N-{[3-(pentanoylamino)phenyl]carbamothioyl}benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(4-methyl-1-piperidinyl)carbonyl]-4-(methylthio)-N-propylbenzenesulfonamide](/img/structure/B4852567.png)
![4-{[3-(7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)benzyl]oxy}benzonitrile](/img/structure/B4852575.png)

![methyl {5-[(5-bromo-2-furyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B4852597.png)

![methyl 4-[7-(4-fluorophenyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydro-4-quinolinyl]benzoate](/img/structure/B4852604.png)



![2-[5-({2-[(4-bromo-3-chlorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B4852633.png)
![8-ethoxy-1,3-dimethyl-6-(4-propoxyphenyl)-4H-cyclohepta[c]furan-4-one](/img/structure/B4852655.png)
![N-[2-(tert-butylthio)ethyl]-2-(9H-fluoren-9-ylthio)acetamide](/img/structure/B4852657.png)
